molecular formula C6H7N3 B15129740 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole

4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole

Cat. No.: B15129740
M. Wt: 121.14 g/mol
InChI Key: IRGFXQHXUZTXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a triazole ring. Compounds with such structures are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole typically involves cyclization reactions. One common method includes the cyclization of pyrrole derivatives with azides under specific conditions. For instance, the reaction of 2-azidomethylpyrrole with acetylenes in the presence of a copper catalyst can yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the hydrogen atoms.

Scientific Research Applications

4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Pyrazolopyrimidine: Known for its anticancer and antimicrobial properties.

    Triazolopyridazine: Investigated for its potential in medicinal chemistry.

Uniqueness

4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its fused pyrrole and triazole rings provide a versatile scaffold for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

4-methyl-6H-pyrrolo[1,2-c]triazole

InChI

InChI=1S/C6H7N3/c1-5-2-3-9-6(5)4-7-8-9/h2,4H,3H2,1H3

InChI Key

IRGFXQHXUZTXMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN2C1=CN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.